molecular formula C12H13ClN2 B1452509 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole CAS No. 1274920-94-3

1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B1452509
M. Wt: 220.7 g/mol
InChI Key: ZSEBRJMRDJSUHU-UHFFFAOYSA-N
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Description

The compound “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound has a molecular weight of 220.7 .


Synthesis Analysis

While there isn’t a direct synthesis method available for “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole”, a similar compound, tebuconazole, has been synthesized using a method that involves condensation, shortening, epoxidation, and ring-opening reactions . This could potentially provide a basis for the synthesis of “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole”.


Molecular Structure Analysis

The molecular structure of “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole” consists of a pyrazole ring attached to a chlorophenyl group and a methyl group . The InChI code for this compound is 1S/C12H13ClN2/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11/h3-7H,8H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole” is a powder at room temperature . It has a molecular weight of 220.7 .

Scientific Research Applications

Antimicrobial and Anticancer Agents

1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole and its derivatives have shown potential as antimicrobial and anticancer agents. Novel pyrazole derivatives have demonstrated significant activity against various microbial strains and cancer cell lines. Some compounds in this category have exhibited higher anticancer activity than the reference drug, doxorubicin, indicating their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Studies and Tautomerism

The compound and its analogs have been a subject of structural studies, focusing on their tautomerism and molecular arrangement. Studies on NH-pyrazoles have revealed complex patterns of hydrogen bonds and tautomerism, offering insights into the molecular structures of these compounds (Cornago et al., 2009).

Crystal Structure Analysis

Crystal structure analysis has provided detailed insights into the molecular and crystallography of 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole derivatives. Such studies are crucial for understanding the molecular interactions and properties of these compounds, paving the way for their potential applications in various fields (Kumarasinghe, Hruby, & Nichol, 2009).

Electrocatalysis and Organic Synthesis

Electrocatalyzed N–N coupling and ring cleavage reaction studies of 1H-pyrazoles have led to the electro-organic synthesis of new heterocyclic compounds. This highlights the role of 1H-pyrazoles in facilitating organic synthesis and generating novel compounds with potential applications in various domains (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEBRJMRDJSUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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